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Compound of Interest

Compound Name: 6-Methoxyharmalan

CAS No.: 3589-73-9

Cat. No.: B1215932

Get Quote

Part 1: Core Directive & Executive Summary
The "Green" Harmala: Precision in MAO-A Targeting
6-Methoxyharmalan (CAS: 3589-73-9) is a specialized dihydro-β-carboline fluorescent probe.

Often overshadowed by its isomer Harmaline (7-methoxyharmalan), this 6-methoxy variant

exhibits distinct pharmacological properties, most notably a higher potency for Monoamine

Oxidase A (MAO-A) inhibition and unique DNA intercalation kinetics.

While standard Harmaline is widely used, 6-Methoxyharmalan offers a more targeted tool for

researchers investigating serotonergic pathways and high-affinity enzyme-ligand interactions.

Its intrinsic fluorescence (Excitation ~370 nm, Emission ~480 nm) allows for label-free

detection of binding events, making it an invaluable "turn-off" or polarization probe in drug

discovery.

Key Applications:

MAO-A Inhibitory Screening: A high-affinity fluorescent displacement probe.
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DNA/RNA Intercalation: Studying nucleic acid binding thermodynamics.[1]

pH Sensing: Ratiometric fluorescence changes in acidic microenvironments.

Part 2: Physicochemical & Spectral Properties[3][4]
[5][6]
Chemical Identity

IUPAC Name: 6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole[2][3]

Molecular Formula: C₁₃H₁₄N₂O[3][4]

MW: 214.26 g/mol [3][4]

Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (protonation

increases aqueous solubility).

Spectral Characteristics
Unlike the fully aromatic Harmine (which fluoresces blue at ~417 nm), 6-Methoxyharmalan
possesses a partially hydrogenated pyridine ring (dihydro-β-carboline). This structural feature

extends its conjugation system in a specific manner, resulting in a bathochromic shift to the

green region.
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Property Value Notes

Excitation Max (

)
360 – 375 nm

Optimal excitation at 370 nm

(UV/Blue LED compatible).

Emission Max (

)
475 – 485 nm

Green fluorescence. Strong

Stokes shift (>100 nm).

Quantum Yield (

)
~0.4 – 0.6

Solvent dependent; higher in

protic solvents (EtOH).

Lifetime (

)
~4 – 6 ns

Suitable for fluorescence

polarization assays.

pKa (Pyridine N) ~9.5

Fluorescence intensity is pH-

dependent (protonated form is

brighter).

Expert Insight: The fluorescence of 6-Methoxyharmalan is highly sensitive to the protonation

state of the pyridine nitrogen (N-2). At physiological pH (7.4), it exists in equilibrium, but binding

to anionic pockets (like DNA or MAO active sites) often stabilizes the protonated, highly

fluorescent cation.

Part 3: Mechanism of Action
Enzyme Binding (MAO-A)
6-Methoxyharmalan acts as a reversible, competitive inhibitor of MAO-A. It binds to the active

site with higher affinity than Harmaline (

often < 1

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1215932/docs?utm_src=pdf-body#application-note-6-methoxyharmalan-as-a-fluorescent-probe
https://www.benchchem.com/product/b1215932/docs?utm_src=pdf-body#application-note-6-methoxyharmalan-as-a-fluorescent-probe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


M).

Mechanism: The planar tricyclic structure fits into the hydrophobic cavity of MAO-A.

Signal: Upon binding, the fluorescence anisotropy increases significantly due to the

restriction of rotational diffusion. Alternatively, fluorescence quenching can occur if the active

site environment facilitates non-radiative decay (e.g., electron transfer with FAD cofactor).

DNA Intercalation
The planar

-carboline scaffold intercalates between base pairs of double-stranded DNA.

Binding Mode: Intercalation (stacking between base pairs).

Signal: Binding typically results in fluorescence quenching and a slight bathochromic shift

(red-shift) in the emission spectrum, unlike Ethidium Bromide (which enhances). This makes

it a "turn-off" probe for DNA concentration or a displacement target for other intercalators.

Part 4: Experimental Protocols
Protocol A: MAO-A Ligand Binding Assay (Fluorescence
Polarization)
Use this protocol to screen for novel MAO-A inhibitors by displacing 6-Methoxyharmalan.

Reagents:

Probe Stock: 10 mM 6-Methoxyharmalan in DMSO (Store at -20°C, dark).

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Enzyme: Recombinant Human MAO-A (approx. 10-20 nM final conc).

Test Compounds: Novel drug candidates.

Workflow:
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Dilution: Dilute Probe Stock to 50 nM in Buffer. (Note: Keep probe concentration <

for sensitivity).

Enzyme Mix: Add MAO-A enzyme to the probe solution. Incubate for 15 mins at 25°C.

Check: Measure Fluorescence Polarization (FP). The mP value should be high (~200-300

mP) due to binding.

Screening: Aliquot the Enzyme-Probe complex into a black 96-well plate (90

L/well).

Displacement: Add 10

L of Test Compound (various concentrations).

Read: Incubate 20 mins. Measure FP (

370 nm /

480 nm).

Analysis: A decrease in mP indicates the test compound has displaced 6-Methoxyharmalan
from the active site.

Data Interpretation:

High mP: Probe bound (No inhibition).

Low mP: Probe free (Strong inhibition by test compound).

Protocol B: DNA Binding Constant Determination
Use this protocol to determine the binding affinity (

) of 6-Methoxyharmalan to ct-DNA.

Reagents:

Probe: 10
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M 6-Methoxyharmalan in Tris-HCl buffer (10 mM, pH 7.4, 50 mM NaCl).

DNA Stock: Calf Thymus DNA (ct-DNA), 1 mM (bp) in buffer.

Workflow:

Baseline: Measure the fluorescence spectrum of the 10

M Probe solution (300-600 nm). Record intensity at 480 nm (

).

Titration: Sequentially add aliquots of ct-DNA (e.g., 0 to 100

M final conc) to the cuvette.

Equilibration: Mix gently and wait 2 mins after each addition.

Measurement: Record emission spectra (

). Correct for dilution volume.

Plotting: Plot

vs. [DNA].

Calculation: Use the Stern-Volmer equation or Scatchard plot to determine the binding

constant (

).

Equation:

(where

is DNA).

Part 5: Visualization & Logic
Diagram 1: MAO-A Displacement Assay Logic
This diagram illustrates the Fluorescence Polarization (FP) principle used in Protocol A.
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Caption: Fluorescence Polarization workflow. High signal (Green) indicates probe binding;

Signal drop (Red) indicates successful drug targeting.

Diagram 2: 6-Methoxyharmalan Structure & Properties
Visualizing the chemical scaffold and spectral shift.
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Caption: Structural features of 6-Methoxyharmalan driving its spectral (Green emission) and

functional (MAO binding) properties.
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Part 6: Troubleshooting & Optimization (Expertise)
Issue Probable Cause Corrective Action

Low Fluorescence Signal Fluorescence Quenching

Avoid buffers with high halide

concentrations (Cl-, Br- can

quench). Use Phosphate or

HEPES.

No Polarization Change Probe Concentration too High

Ensure [Probe] <

. If probe saturates the

detector, the ratio (mP)

becomes insensitive. Use 10-

50 nM.

Precipitation Low Solubility in Water

Dissolve stock in 100% DMSO.

Ensure final DMSO in assay is

< 2% to prevent enzyme

denaturation.

Spectral Overlap
Test Compound

Autofluorescence

Check test compounds for

fluorescence at 480 nm. If

present, use a "blank"

correction or switch to a red-

shifted probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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